molecular formula C13H20N2O3S B3108530 1-(2-Hydroxyethyl)-4-[4-(methylsulphonyl)phenyl]piperazine CAS No. 166438-70-6

1-(2-Hydroxyethyl)-4-[4-(methylsulphonyl)phenyl]piperazine

Cat. No. B3108530
CAS RN: 166438-70-6
M. Wt: 284.38 g/mol
InChI Key: HQJJGFBIJDCRKR-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-4-[4-(methylsulphonyl)phenyl]piperazine (HEMP) is an organic compound that has been used in a variety of scientific research applications. This versatile compound is primarily used as a cross-linking agent for proteins and as an intermediate in the synthesis of various compounds. HEMP has a wide range of applications in the scientific community due to its unique properties, including its ability to form reversible covalent bonds with proteins and its low toxicity.

Scientific Research Applications

Metabolism and Identification in Novel Antidepressants

1-(2-Hydroxyethyl)-4-[4-(methylsulphonyl)phenyl]piperazine has been studied in the context of its metabolic pathways related to novel antidepressants. For instance, Hvenegaard et al. (2012) explored the metabolism of Lu AA21004, a novel antidepressant, identifying its oxidation pathways involving cytochrome P450 enzymes. They found the compound is metabolized into various metabolites, including a sulfoxide and an N-hydroxylated piperazine (Hvenegaard et al., 2012).

Antimalarial Potential

Research into antimalarial applications of piperazine derivatives, which include compounds similar to this compound, has been conducted. Cunico et al. (2009) reported on the structures of certain piperazine derivatives with antimalarial activity, highlighting the importance of specific molecular components in generating this activity (Cunico et al., 2009).

Cancer Research

A range of studies have explored the applications of piperazine derivatives in cancer research. For example, Patel, Patel, and Chauhan (2007) synthesized amide derivatives of quinolone, including piperazine compounds, and studied their antimicrobial activities, which is relevant to cancer treatment (Patel, Patel, & Chauhan, 2007). Additionally, Gul et al. (2019) synthesized new Mannich bases with piperazines and evaluated their cytotoxic/anticancer and carbonic anhydrase inhibitory effects (Gul et al., 2019).

HIV-1 Reverse Transcriptase Inhibition

In the field of virology, specifically HIV research, Romero et al. (1994) discovered that certain piperazine derivatives, including bis(heteroaryl)piperazines, showed significant potency as non-nucleoside inhibitors of HIV-1 reverse transcriptase (Romero et al., 1994).

Other Medical Applications

Studies have also examined the potential of piperazine derivatives in various other medical applications. For instance, Jiang et al. (2007) investigated the metabolism of a piperazine compound with notable anticancer activity in rats (Jiang et al., 2007). Additionally, Reddy et al. (2013) synthesized new urea and thiourea derivatives of piperazine and evaluated their antiviral and antimicrobial activities (Reddy et al., 2013).

properties

IUPAC Name

2-[4-(4-methylsulfonylphenyl)piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S/c1-19(17,18)13-4-2-12(3-5-13)15-8-6-14(7-9-15)10-11-16/h2-5,16H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQJJGFBIJDCRKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)N2CCN(CC2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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